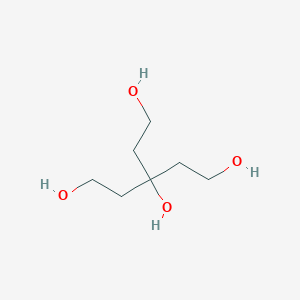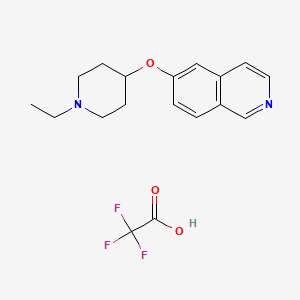
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a chemical compound with the CAS number 918489-58-4 This compound is known for its unique structure, which includes an isoquinoline moiety linked to an ethylpiperidine group through an ether bond, and a trifluoroacetic acid component
準備方法
The synthesis of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where an appropriate piperidine derivative reacts with the isoquinoline intermediate.
Ether Bond Formation: The ether bond between the isoquinoline and piperidine groups is formed through nucleophilic substitution or Williamson ether synthesis.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be achieved through acid-base reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the isoquinoline and piperidine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The trifluoroacetic acid component can influence the compound’s solubility and stability, affecting its overall biological activity.
類似化合物との比較
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
6-(1-Methylpiperidin-4-yl)oxyisoquinoline: Similar structure but with a methyl group instead of an ethyl group.
6-(1-Ethylpiperidin-4-yl)oxyquinoline: Similar structure but with a quinoline moiety instead of an isoquinoline moiety.
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;acetic acid: Similar structure but with acetic acid instead of trifluoroacetic acid.
特性
CAS番号 |
918489-58-4 |
|---|---|
分子式 |
C18H21F3N2O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
6-(1-ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H20N2O.C2HF3O2/c1-2-18-9-6-15(7-10-18)19-16-4-3-14-12-17-8-5-13(14)11-16;3-2(4,5)1(6)7/h3-5,8,11-12,15H,2,6-7,9-10H2,1H3;(H,6,7) |
InChIキー |
CBZZVXGMXOBAAU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)
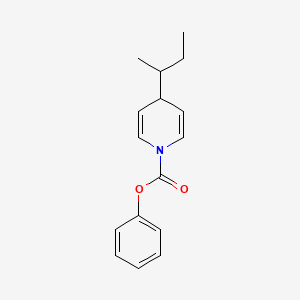
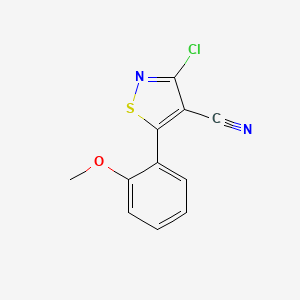
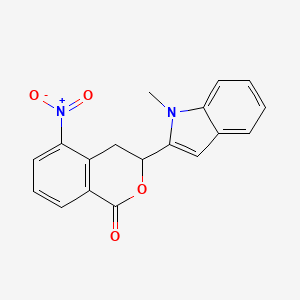
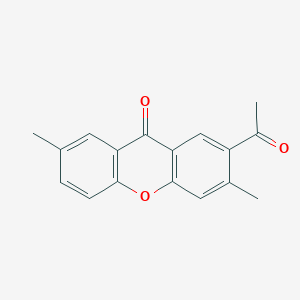
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
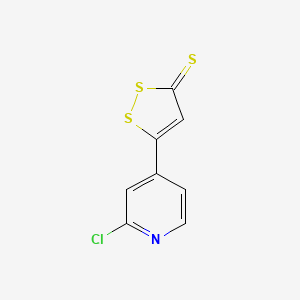
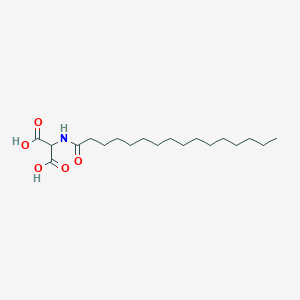
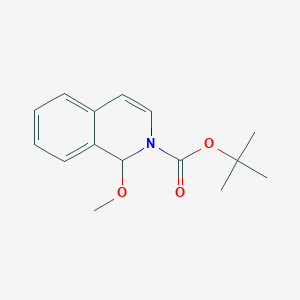
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
